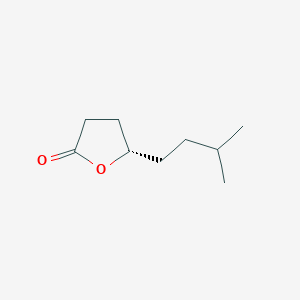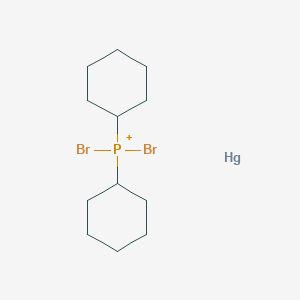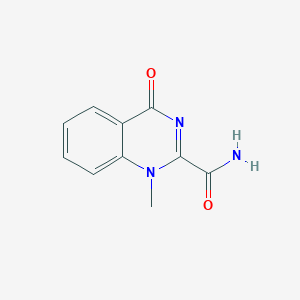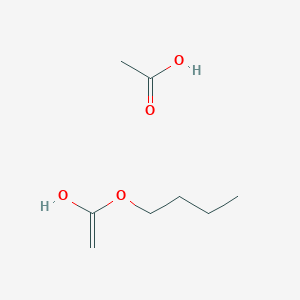
Acetic acid;1-butoxyethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-butoxyethenol is an organic compound that combines the properties of acetic acid and 1-butoxyethenol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-butoxyethenol, on the other hand, is an ether with a butoxy group attached to an ethenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;1-butoxyethenol can be synthesized through esterification, a reaction between acetic acid and 1-butoxyethanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3COOH+CH3(CH2)3CH2OH→CH3COOCH2(CH2)3CH3+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or acidic ionic liquids are used to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-butoxyethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and acetaldehyde.
Reduction: 1-butoxyethanol and acetic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-butoxyethenol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Wirkmechanismus
The mechanism of action of acetic acid;1-butoxyethenol involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 1-butoxyethanol, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent in paints and coatings.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent in nail polish removers and glues.
Propyl acetate: Similar to butyl acetate but with a propyl group, used in fragrances and flavorings.
Uniqueness
Acetic acid;1-butoxyethenol is unique due to its specific combination of acetic acid and 1-butoxyethanol, providing distinct solvent properties and potential biological activities not found in other similar esters.
Eigenschaften
CAS-Nummer |
88382-53-0 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
acetic acid;1-butoxyethenol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-3-4-5-8-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
FOSWHTVWFZNUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


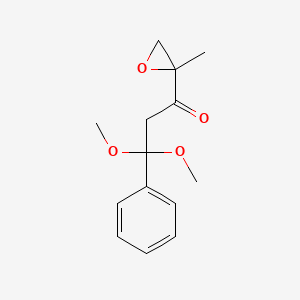

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
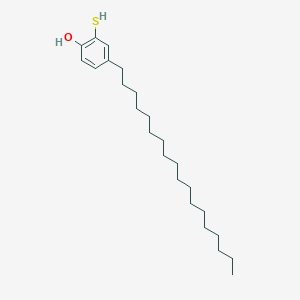
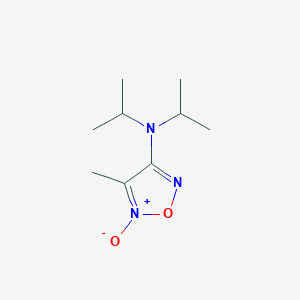
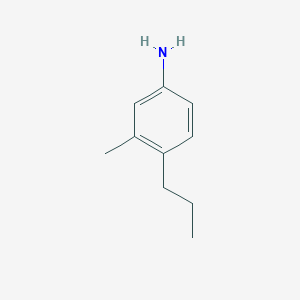
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
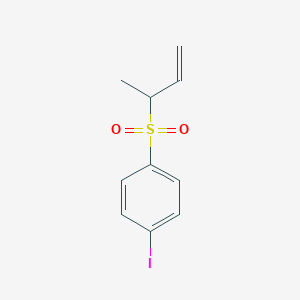
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
